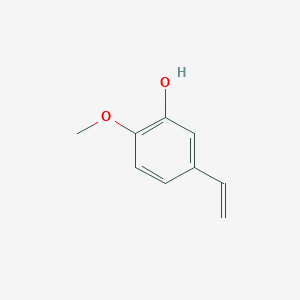
5-Ethenyl-2-methoxyphenol
Cat. No. B2483990
Key on ui cas rn:
621-58-9
M. Wt: 150.177
InChI Key: FXEIWOUGVRUQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07759527B2
Procedure details


A mixture of Ferulic acid (0.0083 mol), KOH (10%, 3 ml), methylimidazole (1 mL) and dimethylformamide (10 ml) were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (150 W, 150° C.) for 12 minutes. The cooled mixture was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with dil HCl, water, saturated sodium bicarbonate, brine and then organic layer dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain liquid which was purified on silica gel column chromatography using mixture of hexane and ethyl acetate (9:1 to 6:4), provided sweet and pleasant smelling viscous liquid. 64% yield; 1H NMR (CDCl3) δ 6.90 (3H, m), 6.70 (1H, dd, J=10.90 Hz and J=17.36 Hz), 5.79 (1H, s), 5.59 (1H, d, J=17.36 Hz), 5.11 (1H, d, J=10.90 Hz), 3.83 (3H, s); 13C NMR (CDCl3) δ 146.7, 145.7, 136.7, 130.3, 120.1, 114.5, 111.4, 108.1, 55.9.



Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7]C)[CH:5]=1.[OH-].[K+].[CH3:17]C1NC=CN=1>CN(C)C=O>[CH:3]([C:4]1[CH:5]=[C:6]([OH:7])[C:9]([O:10][CH3:17])=[CH:11][CH:12]=1)=[CH2:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.0083 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=CN1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were taken in a 100 ml round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiated (150 W, 150° C.) for 12 minutes
|
|
Duration
|
12 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The cooled mixture was poured into ice-cold water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with dil HCl, water, saturated sodium bicarbonate, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
organic layer dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain liquid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on silica gel column chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixture of hexane and ethyl acetate (9:1 to 6:4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided sweet
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=C)C=1C=C(C(=CC1)OC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

